PD151746 -

PD151746

Catalog Number: EVT-278323
CAS Number:
Molecular Formula: C11H8FNO2S
Molecular Weight: 237.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD151746 is a cell-permeable, potent, and selective inhibitor of calpain, specifically targeting the calcium-dependent cysteine proteases calpain 1 (μ-calpain) and calpain 2 (m-calpain) []. While exhibiting a higher affinity for μ-calpain, its selectivity over other proteases like cathepsin B remains a subject of ongoing research []. This compound has garnered significant interest in scientific research, particularly in exploring the roles of calpains in various cellular processes, including apoptosis (programmed cell death), signal transduction, and neurodegeneration.

Mechanism of Action

PD151746 exerts its inhibitory effect by targeting the calcium-binding domain of calpains, effectively preventing their activation []. By inhibiting calpain activity, PD151746 interrupts downstream signaling pathways associated with calpain function, influencing various cellular processes like apoptosis, inflammation, and cell signaling [, , , , ].

Applications
  • Studies have demonstrated that PD151746 can protect against apoptosis induced by various stimuli in different cell types, including neutrophils, macrophages, and endothelial cells [, , ].
    • For instance, PD151746 effectively inhibited apoptosis in neutrophils triggered by the translation inhibitor cycloheximide [].
    • Similarly, it protected macrophages against Group B Streptococcus-induced apoptosis [].
  • Research suggests that PD151746 can modulate inflammatory responses, potentially by inhibiting calpain-mediated activation of inflammatory pathways [, ].
    • One study showed that PD151746 attenuated inflammation in a mouse model of myocarditis [].
  • PD151746 has shown promise as a neuroprotective agent in preclinical models of neurodegenerative diseases and ischemic injury [, , ].
    • For example, it demonstrated protective effects against fear memory impairments induced by sleep deprivation in mice [].
    • Additionally, PD151746 was found to attenuate neuronal injury in a rat model of acute excitotoxicity [].

d) Other Cellular Processes:

  • PD151746 has been utilized to investigate the role of calpains in a variety of cellular processes, including:
    • Insulin signaling and glycogen synthesis in liver cells [].
    • Pulmonary endothelial cell ferroptosis induced by ionizing radiation [].
    • Esophageal epithelial barrier function in the context of eosinophilic esophagitis [].

N-Acetyl-Leucyl-Leucyl-Norleucinal (ALLN)

Compound Description: ALLN is a potent and cell-permeable calpain inhibitor that irreversibly inhibits cysteine proteases such as calpain, cathepsin B, and papain. It exhibits anti-inflammatory and neuroprotective effects. [, , ]

N-Acetyl-Leucyl-Leucyl-Methional (ALLM)

Compound Description: ALLM is a potent and cell-permeable calpain inhibitor that irreversibly inhibits calpain and other cysteine proteases. It is structurally similar to ALLN but with a methionine residue replacing the norleucine. []

MDL-28170

Compound Description: MDL-28170 is a potent and irreversible calpain inhibitor. []

Relevance: MDL-28170, like PD151746, specifically targets calpain activity. Both compounds have been used in research to investigate the role of calpain in various cellular processes, including cell death. []

Calpeptin

Compound Description: Calpeptin is a potent, cell-permeable inhibitor of calpain I, calpain II, and cathepsin L. It inhibits these cysteine proteases by binding to their active sites. [, ]

Acetyl-Calpastatin

Compound Description: Calpastatin is a specific, endogenous protein inhibitor of calpain. The acetylated form, acetyl-calpastatin, is more potent and cell-permeable than native calpastatin. []

Relevance: While structurally different from PD151746, acetyl-calpastatin serves as a valuable tool for comparing the effects of pharmacological and endogenous calpain inhibition. Both agents ultimately lead to decreased calpain activity and are used to elucidate the role of calpain in various cellular functions. []

E-64

Compound Description: E-64 is a broad-spectrum, irreversible inhibitor of cysteine proteases, including calpain and cathepsins. It forms a thioester bond with the active site cysteine residue. []

Relevance: Although E-64 inhibits calpain like PD151746, it exhibits less specificity, targeting a wider range of cysteine proteases. This difference is important when interpreting experimental results, as the observed effects of E-64 may not be solely attributed to calpain inhibition. []

3-(4-Iodophenyl)-2-Mercapto-(Z)-2-Propenoic Acid (PD150606)

Compound Description: PD150606 is a cell-permeable, non-peptide calpain inhibitor that targets the calcium-binding domain of the enzyme. []

Relevance: PD150606 differs from PD151746 in its mechanism of action. While PD151746 inhibits calpain by directly interacting with its active site, PD150606 targets the calcium-binding domain, preventing enzyme activation. Comparing their effects can provide insights into the distinct regulatory mechanisms governing calpain activity. []

3-(5-Fluoro-3-Indolyl)-2-Mercapto-(Z)-2-Propenoic Acid

Compound Description: This compound is a cell-permeable, specific inhibitor of micro-calpain. []

Relevance: Unlike PD151746, which inhibits both micro- and m-calpain, this compound specifically targets micro-calpain. This difference allows researchers to dissect the individual roles of each calpain isoform in various cellular processes. []

Yoda1

Compound Description: Yoda1 is a small molecule agonist of the mechanosensitive ion channel PIEZO1. It directly activates PIEZO1, leading to calcium influx into the cell. [, ]

Relevance: While not directly related to PD151746, Yoda1 plays a crucial role in understanding the upstream signaling pathways leading to calpain activation. Studies have shown that Yoda1-induced PIEZO1 activation can trigger calpain activation, suggesting a potential link between mechanosensation and calpain-mediated cellular responses. [, ]

GsMTx4

Compound Description: GsMTx4 is a peptide toxin that selectively inhibits the mechanosensitive ion channel PIEZO1, blocking its activity and preventing calcium influx. [, ]

Relevance: GsMTx4 serves as a valuable tool to investigate the role of PIEZO1 in calpain activation. By inhibiting PIEZO1, GsMTx4 can prevent Yoda1-induced calpain activation, confirming the involvement of this mechanosensitive ion channel in the upstream signaling cascade. [, ]

Rapamycin

Compound Description: Rapamycin is a potent inhibitor of mTOR (mammalian target of rapamycin), a protein kinase involved in regulating cell growth, proliferation, and autophagy. []

Relevance: Rapamycin is used in conjunction with PD151746 to elucidate the interplay between calpain and autophagy. Studies have shown that rapamycin-induced autophagy can be modulated by calpain activity, highlighting a complex relationship between these cellular processes. []

3-MA (3-Methyladenine)

Compound Description: 3-MA is a widely used autophagy inhibitor that blocks autophagosome formation. []

Relevance: Similar to rapamycin, 3-MA is employed alongside PD151746 to investigate the intricate link between calpain and autophagy. By inhibiting autophagy, 3-MA can help differentiate between calpain's direct effects and those mediated through its influence on autophagy. []

Properties

Product Name

pd 151746

IUPAC Name

(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3-

InChI Key

HWMQHECFXSVZGN-KMKOMSMNSA-N

SMILES

C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S

Solubility

Soluble in DMSO

Synonyms

3-(5-fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic acid
PD 151746
PD-151746
PD151746

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)/C=C(/C(=O)O)\S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.